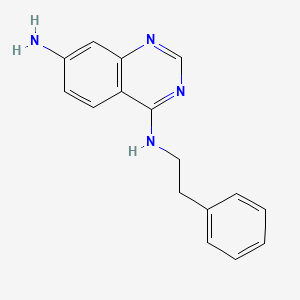

N4-(2-phenylethyl)quinazoline-4,7-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinazoline derivatives, such as “N4-(2-phenylethyl)quinazoline-4,7-diamine”, has been a topic of interest in medicinal chemistry . The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .

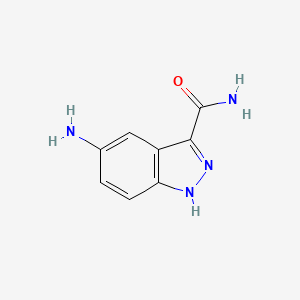

Molecular Structure Analysis

The molecular structure of “N4-(2-phenylethyl)quinazoline-4,7-diamine” consists of a quinazoline moiety, which is a well-known heterocyclic compound having the chemical formula C8H6N2 . Quinazoline is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .

Scientific Research Applications

Anticancer Research

Quinazoline derivatives have been extensively studied for their potential anticancer properties. The structural optimization of these compounds, including modifications to the quinazoline core and substitutions at various positions, has led to the discovery of molecules with significant inhibitory effects on cancer cell lines .

Antibacterial Activity

The antibacterial activity of quinazoline derivatives has been explored through the synthesis of various analogs. Studies have shown that certain modifications to the quinazoline structure can enhance antibacterial efficacy against different bacterial strains .

Antioxidant Properties

Quinazolinones, a class closely related to quinazolines, exhibit diverse pharmacological activities, including antioxidant properties. The antioxidant potential of these compounds is of interest in the prevention and treatment of oxidative stress-related diseases .

Inhibition of Multisubunit Membrane Proteins

Some quinazoline derivatives have been identified as potent inhibitors of multisubunit membrane proteins, which play crucial roles in various biological processes and could be targets for therapeutic intervention .

Synthesis and Bioactivity Research

The synthesis of quinazoline derivatives is a field of active research due to their significant biological activities. Advances in synthetic methods have facilitated the exploration of their bioactivities in various contexts .

Mechanism of Action

While the specific mechanism of action for “N4-(2-phenylethyl)quinazoline-4,7-diamine” is not detailed in the retrieved sources, quinazoline derivatives have been studied for their potential therapeutic effects in various diseases . For instance, some quinazoline-based compounds have been designed and synthesized as potential therapies against bladder cancers .

Future Directions

Quinazoline derivatives, such as “N4-(2-phenylethyl)quinazoline-4,7-diamine”, have drawn immense attention due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests a promising future direction in the field of medicinal chemistry.

properties

IUPAC Name |

4-N-(2-phenylethyl)quinazoline-4,7-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c17-13-6-7-14-15(10-13)19-11-20-16(14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,17H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUMMRMCFWCAQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(2-phenylethyl)quinazoline-4,7-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1376659.png)

![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)